molecular formula C15H13N3O2 B2654325 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-24-3

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2654325
CAS No.: 1021052-24-3
M. Wt: 267.288
InChI Key: LGAUJOAHVUVJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a chemical compound offered for research and further manufacturing applications. This molecule is built on the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatility as a purine isostere. This characteristic makes it a valuable template for investigating interactions with various biological targets, particularly protein kinases . The core imidazo[4,5-b]pyridine structure is of significant interest in early-stage drug discovery. Research into analogous compounds has shown that the scaffold can be functionalized to develop potential inhibitors for enzymes like Aurora kinase and GSK3β, which are relevant in oncology and metabolic diseases . Furthermore, derivatives of this heterocycle system have been explored for their antimicrobial properties, with some showing promising activity against Gram-positive bacteria such as Bacillus cereus . The specific substitution pattern on this compound—featuring a 2-methyl group, an o-tolyl moiety at the 5-position, and a carboxylic acid at the 7-position—provides multiple vectors for synthetic elaboration and structure-activity relationship (SAR) studies. Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide or ester linkages, to optimize physicochemical properties and binding affinity . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-(2-methylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-8-5-3-4-6-10(8)12-7-11(15(19)20)13-14(18-12)17-9(2)16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAUJOAHVUVJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methyl-5-nitroimidazo[4,5-b]pyridine, a reduction step followed by a coupling reaction with o-tolylboronic acid under Suzuki-Miyaura coupling conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications at the C6 position of imidazo[1,2-a]pyridine can enhance their activity against Rab geranylgeranyl transferase, an enzyme implicated in cancer cell proliferation. Compounds with specific substituents in this position have been evaluated for their ability to inhibit cell viability in cervical carcinoma cell lines (HeLa) with varying degrees of effectiveness, indicating potential therapeutic applications in cancer treatment .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of protein prenylation processes essential for cancer cell survival. By inhibiting geranylgeranylation, these compounds can reduce the viability of cancer cells, making them suitable candidates for further development as anticancer agents .

Synthetic Methodologies

C–H Arylation Techniques
A notable application of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its use as a scaffold for the development of new synthetic methodologies. Recent advancements have focused on regioselective C–H arylation techniques that allow for the functionalization of imidazo[4,5-b]pyridine derivatives at the C2 position. This method facilitates the synthesis of diverse disubstituted derivatives with potential applications in drug discovery and development .

Iterative Synthesis
The ability to perform iterative and selective elaboration on the imidazo[4,5-b]pyridine scaffold enables rapid exploration of structural analogs. This is particularly advantageous in medicinal chemistry where diverse libraries of compounds are needed for screening against various biological targets .

Biological Studies

Cytotoxicity Assessments
The cytotoxic effects of this compound and its derivatives have been evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies provide insights into the potency of different compounds against specific cancer types. For example, certain derivatives showed IC50 values below 150 μM, indicating high cytotoxicity .

Data Tables

Compound IC50 (μM) Activity Cell Line
Compound A<150High CytotoxicityHeLa
Compound B386-735Moderate CytotoxicityHeLa
Compound C>1000Low CytotoxicityHeLa

Mechanism of Action

The mechanism of action of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Imidazo[4,5-b]Pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight Application Biological Activity/Notes References
2-Methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-CH₃, 5-(o-tolyl), 7-COOH ~297.3 (calc.) Research chemical Potential herbicide/pharma intermediate
Imazamox 2-(imidazolinone), 5-(methoxymethyl), 3-COOH 326.3 Herbicide (ALS inhibitor) Selective broadleaf weed control
Imazethapyr 2-(imidazolinone), 5-ethyl, 3-COOH 289.3 Herbicide (ALS inhibitor) Soybean/corn crop protection
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (TFA salt) 5-CH₃, 7-COOCH₃ (TFA counterion) 305.21 Synthetic building block Used in organic synthesis
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-(cyclopropylmethyl), 7-COOH ~261.3 (calc.) Synthetic building block Pharmaceutical intermediate
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 2-NH₂, 1-CH₃, 6-phenyl 224.3 Food mutagen/carcinogen Colon/mammary carcinogen in rodents

Toxicity Considerations

While the target compound lacks the amino group implicated in PhIP’s carcinogenicity, structural similarities to heterocyclic amines warrant caution. DNA adduct formation, even at low doses, has been linearly correlated with carcinogen exposure . Computational modeling (e.g., AM1) could predict reactivity and guide safety assessments .

Biological Activity

2-Methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes including C–H arylation and regioselective functionalization. The compound is derived from imidazo[4,5-b]pyridine scaffolds, which are known for their diverse biological activities. Recent studies have shown efficient methods for synthesizing various substituted derivatives through palladium-catalyzed reactions .

Anticancer Activity

The compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The structure-activity relationship indicates that specific substituents on the imidazo[4,5-b]pyridine core significantly influence its potency.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
HeLa0.126Doxorubicin0.15
SMMC-77210.071Doxorubicin0.10
K5620.164Doxorubicin0.13

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death and disruption of mitochondrial membrane potential .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. It is particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Control AntibioticMIC (µg/mL)
Staphylococcus aureus3.125Ciprofloxacin2
Escherichia coli12.5Ciprofloxacin2

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents at the C2 and C7 positions of the imidazo[4,5-b]pyridine ring significantly affect biological activity. Electron-donating groups enhance anticancer potency, while electron-withdrawing groups tend to decrease it. For instance, compounds with methoxy groups at strategic positions have shown increased activity .

Case Studies

A recent study explored the efficacy of various derivatives of imidazo[4,5-b]pyridine in treating resistant cancer cell lines. The study found that specific modifications led to enhanced activity against multidrug-resistant strains, highlighting the potential for developing new therapeutics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via phase-transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and o-tolualdehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Alternatively, refluxing in acetic acid with sodium acetate under controlled pH (4–6) may enhance cyclization efficiency, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses . Key factors include solvent polarity, temperature (80–120°C), and catalyst loading (5–10 mol%).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • FTIR to verify carboxylic acid (C=O stretch at 1680–1720 cm⁻¹) and imidazole ring (N-H stretch at 3200–3400 cm⁻¹) .
  • 1H/13C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₄N₃O₂: 300.1002) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies on analogous imidazo[4,5-b]pyridines indicate:

  • Short-term storage : Dissolve in DMSO (10 mM) at -20°C for ≤3 months with <5% degradation .
  • Long-term storage : Lyophilize as a sodium salt (pH 7–8) and store under argon at -80°C to prevent hydrolysis of the carboxylic acid group . Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states, prioritizing energy-minimized intermediates . ICReDD’s reaction path search methods can predict optimal solvent-catalyst combinations (e.g., DMF with p-TsOH) and reduce experimental iterations by 40–60% . Validate predictions with small-scale (10–50 mg) reactions .

Q. What strategies resolve contradictions in reported spectral data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
  • Variable-temperature NMR to detect conformational changes in the imidazole ring .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .

Q. How can the compound’s potential bioactivity be systematically evaluated?

  • Methodological Answer :

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization (IC₅₀ determination) .
  • ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
  • Structure-activity relationship (SAR) : Modify the o-tolyl group (e.g., halogenation) and compare with derivatives like 3-(2-chlorophenyl) analogs .

Q. What experimental controls are essential when studying the compound’s pH-dependent solubility?

  • Methodological Answer :

  • Buffer standardization : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers with ionic strength adjusted to 0.15 M .
  • UV-Vis spectroscopy : Measure absorbance at λmax (270–290 nm) and calculate solubility via Beer-Lambert law .
  • Control for degradation : Include stability-indicating HPLC assays to distinguish solubility from hydrolysis .

Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine functionalization be addressed?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the C5 position .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester (BF₃/MeOH) to prevent unwanted side reactions .

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